Cas no 270062-94-7 (Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid)

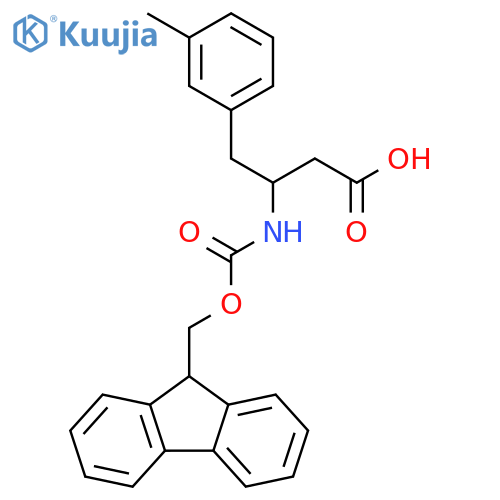

270062-94-7 structure

商品名:Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

- (S)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-4-(3-methylphenyl)butyric acid

- Benzenebutanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (βS)-

- FMOC-(S)-3-AMINO-4-(3-METHYL-PHENYL)-BUTYRIC ACID

- Fmoc-(S)-3-Amino-4-(3-methylphenyl)-butyric acid

- Fmoc-3-methyl-L-beta-homophenylalanine

- Fmoc-β-HoPhe(3-Me)-OH

- (S)-Fmoc-3-methyl-β-Homophe-OH

- FMOC-(S)-3-AMINO-4-(3-METHYLPHENYL)BUTANOIC ACID

- Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyricacid

- Fmoc-b-HoPhe(3-Me)-OH

- FMOC-PHE(3-ME)-(C*CH2)OH

- RARECHEM AK PT F057

- 270062-94-7

- MFCD01861024

- AC-22232

- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-m-tolylbutanoic acid

- SCHEMBL118243

- (betaS)-beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid

- AS-48808

- (S)-Fmoc-3-methyl-beta-Homophe-OH, >=98.0% (HPLC)

- (S)-Fmoc-3-methyl-beta-Homophe-OH

- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid

- CS-W011661

- DTXSID401139046

- AKOS015948876

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoicacid

- A877068

- FD10102

- Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid

- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid

- (S)-Fmoc-3-methyl-

- A-Homophe-OH

- (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid

- Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid

-

- MDL: MFCD01861024

- インチ: InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1

- InChIKey: UKIDBCGNTDOQRO-IBGZPJMESA-N

- ほほえんだ: CC1=CC(C[C@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)CC(O)=O)=CC=C1

計算された属性

- せいみつぶんしりょう: 415.17800

- どういたいしつりょう: 415.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 601

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 色と性状: 白米粉末

- PSA: 75.63000

- LogP: 5.31040

- ようかいせい: まだ確定していません。

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25; S26

- 福カードFコード:10

- ちょぞうじょうけん:2-8°C

- 危険レベル:IRRITANT

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB165962-1 g |

Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid |

270062-94-7 | 1g |

€467.00 | 2023-05-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027965-250mg |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |

270062-94-7 | 98% | 250mg |

¥ŘưňŘ | 2023-07-25 | |

| ChemScence | CS-W011661-1g |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |

270062-94-7 | 1g |

$347.0 | 2022-04-27 | ||

| Chemenu | CM126825-250mg |

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |

270062-94-7 | 95% | 250mg |

$145 | 2024-07-28 | |

| TRC | F026125-100mg |

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid |

270062-94-7 | 100mg |

$ 185.00 | 2022-06-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136144-250mg |

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid |

270062-94-7 | 98% | 250mg |

¥733.90 | 2023-09-02 | |

| A2B Chem LLC | AB56162-250mg |

Fmoc-(s)-3-amino-4-(3-methyl-phenyl)-butyric acid |

270062-94-7 | 98% | 250mg |

$170.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285649A-1g |

Fmoc-3-methyl-L-beta-homophenylalanine, |

270062-94-7 | 1g |

¥2655.00 | 2023-09-05 | ||

| A2B Chem LLC | AB56162-25mg |

Fmoc-(s)-3-amino-4-(3-methyl-phenyl)-butyric acid |

270062-94-7 | ≥ 98% (HPLC) | 25mg |

$91.00 | 2024-04-20 | |

| abcr | AB165962-5g |

Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid; . |

270062-94-7 | 5g |

€881.40 | 2025-03-19 |

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

270062-94-7 (Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid) 関連製品

- 126631-93-4(N-Fmoc-8-Aminooctanoic acid)

- 88574-06-5(Fmoc-ε-Acp-OH)

- 209252-16-4(Fmoc-d-β-homophenylalanine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:270062-94-7)Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):190.0/271.0